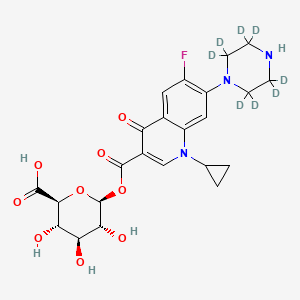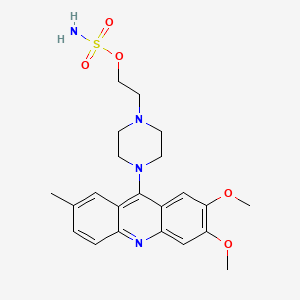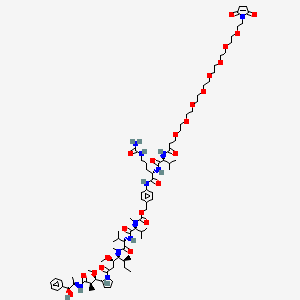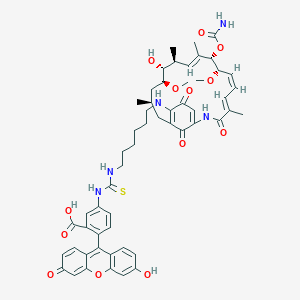
(2S)-2-amino(1,4-13C2)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino(1,4-13C2)butanedioic acid is a labeled form of aspartic acid, where the carbon atoms at positions 1 and 4 are replaced with the carbon-13 isotope. Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. The labeled version is often used in scientific research to study metabolic pathways and protein structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,4-13C2)butanedioic acid typically involves the incorporation of carbon-13 labeled precursors into the aspartic acid molecule. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. The labeled carbon atoms can be introduced using carbon-13 labeled aldehydes or cyanides.
Industrial Production Methods
Industrial production of labeled compounds like this compound often involves the use of bioreactors and microbial fermentation. Genetically modified microorganisms can be fed with carbon-13 labeled substrates to produce the desired labeled amino acid. The product is then purified using techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino(1,4-13C2)butanedioic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form aspartate semialdehyde.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophiles like ammonia or amines under basic conditions.
Major Products
Oxidation: Oxaloacetic acid.
Reduction: Aspartate semialdehyde.
Substitution: Various substituted aspartic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino(1,4-13C2)butanedioic acid is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of amino acid metabolism.
Biology: Helps in studying protein structures and functions through NMR spectroscopy.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled compounds for research and development.
Wirkmechanismus
The mechanism of action of (2S)-2-amino(1,4-13C2)butanedioic acid involves its incorporation into proteins and metabolic pathways. The labeled carbon atoms allow researchers to track the compound through various biochemical processes using techniques like NMR spectroscopy. This helps in understanding the molecular targets and pathways involved in its metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino(1,4-12C2)butanedioic acid: The non-labeled form of aspartic acid.
(2S)-2-amino(1,4-14C2)butanedioic acid: Labeled with carbon-14 instead of carbon-13.
(2S)-2-amino(1,4-15N2)butanedioic acid: Labeled with nitrogen-15.
Uniqueness
The primary uniqueness of (2S)-2-amino(1,4-13C2)butanedioic acid lies in its carbon-13 labeling, which makes it particularly useful for NMR spectroscopy and metabolic studies. The carbon-13 isotope provides a distinct signal that can be tracked, allowing for detailed analysis of metabolic pathways and protein structures.
Eigenschaften
Molekularformel |
C4H7NO4 |
|---|---|
Molekulargewicht |
135.09 g/mol |
IUPAC-Name |
(2S)-2-amino(1,4-13C2)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i3+1,4+1 |
InChI-Schlüssel |
CKLJMWTZIZZHCS-WGVUESGYSA-N |
Isomerische SMILES |
C([C@@H]([13C](=O)O)N)[13C](=O)O |
Kanonische SMILES |
C(C(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


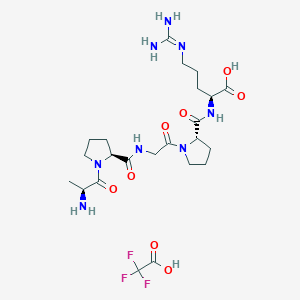
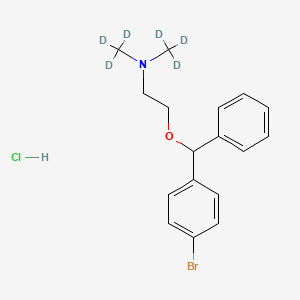
![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)

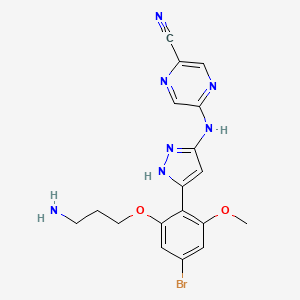
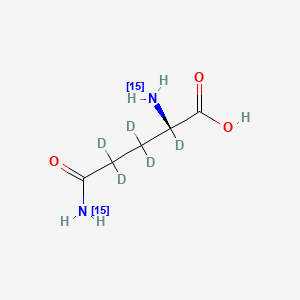
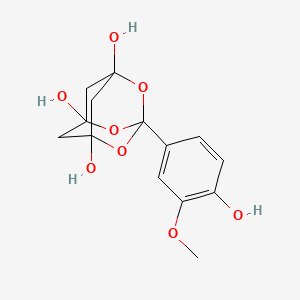

![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
